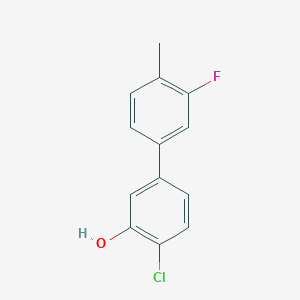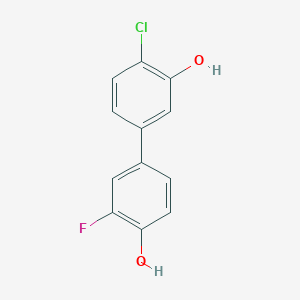
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% (2C5F3MP) is a compound composed of chlorine, fluorine, and methylphenyl. It has a wide range of applications in the fields of both research and industry.
Applications De Recherche Scientifique
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic compounds. Additionally, it has been used in the synthesis of a variety of compounds for use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst to promote the formation of new bonds between molecules. This is due to its ability to form hydrogen bonds and other types of interactions with other molecules. Additionally, it is believed that the compound helps to stabilize the transition state of the reaction, allowing it to proceed more quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have some effects on the body, as it has been found to interact with certain enzymes and receptors in the body. Additionally, it has been found to have some effects on the immune system, as it has been found to inhibit the activity of certain enzymes involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments has several advantages. It is relatively inexpensive, and is readily available from chemical suppliers. Additionally, it is relatively stable and does not require special storage conditions. However, there are some limitations to using 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments. It is a relatively toxic compound, and should be handled with care. Additionally, it can be difficult to synthesize, and can be difficult to purify.
Orientations Futures
There are a variety of potential future directions for the use of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%. One potential direction is the use of the compound as a catalyst in the synthesis of new pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of new materials, or as a reagent in the synthesis of new polymers. Additionally, it could be used as a catalyst in the synthesis of new dyes, or as a reagent in the synthesis of new pesticides. It could also be used as a reagent in the synthesis of new drug delivery systems, or as a reagent in the synthesis of new organic compounds. Finally, it could be used as a reagent in the synthesis of new catalysts, or as a reagent in the synthesis of new enzymes.
Méthodes De Synthèse
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 4-fluoro-3-methylphenol and chloroacetic acid in the presence of a base. The reaction yields 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% as the main product, with the other products being 4-fluoro-3-methylphenol and chloroacetic acid. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, and the second step involving the conversion of the intermediate to the desired product. The reaction typically requires a temperature of around 120°C and a reaction time of around 6 hours.
Propriétés
IUPAC Name |
2-chloro-5-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(3-5-12(8)15)10-2-4-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHAEXDIDZJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685902 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1261955-42-3 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














